molecular formula C7H5NO4 B032719 2-Hydroxy-5-nitrobenzaldehyde CAS No. 97-51-8

2-Hydroxy-5-nitrobenzaldehyde

Cat. No. B032719
CAS RN: 97-51-8
M. Wt: 167.12 g/mol
InChI Key: IHFRMUGEILMHNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzaldehydes typically involves specific reactions that enable the introduction of nitro and aldehyde functional groups into the benzene ring. For instance, a novel approach to synthesizing 2-nitrobenzaldehyde, which shares structural similarities with 2-Hydroxy-5-nitrobenzaldehyde, utilizes the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane followed by hydrolysis (Sainz-Díaz, 2002). This method highlights the potential for innovative synthetic routes that could be applicable to 2-Hydroxy-5-nitrobenzaldehyde.

Molecular Structure Analysis

Studies on molecular structures similar to 2-Hydroxy-5-nitrobenzaldehyde, such as the three-dimensional aggregation in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, reveal complex interactions like C-H...O hydrogen bonds, iodo-nitro, and aromatic pi-pi stacking interactions (Garden et al., 2004). These interactions significantly affect the molecular arrangement and stability.

Chemical Reactions and Properties

Reactivity studies on compounds containing hydroxy and nitro groups in the benzaldehyde framework demonstrate various chemical behaviors, including condensation reactions to form Schiff bases and complexation with metals. For example, the Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine and its Co(II), Ni(II), and Zn(II) complexes exhibit specific reactivity patterns and antibacterial activities, hinting at the versatile chemical properties of 2-Hydroxy-5-nitrobenzaldehyde-related compounds (Amirnasr et al., 2015).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-nitrobenzaldehyde derivatives are influenced by their molecular structure. For instance, the vibrational frequencies and molecular geometry of related compounds have been extensively analyzed using FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations, providing insight into the physical characteristics that may also apply to 2-Hydroxy-5-nitrobenzaldehyde (Krishnakumar & Balachandran, 2006).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-5-nitrobenzaldehyde can be inferred from studies on similar molecules, which show a range of interactions and reactivities depending on the substituents and reaction conditions. For example, the reaction of 2-Hydroxybenzaldehydes with various alkynes, alkenes, or allenes highlights the potential for diverse chemical transformations (Kokubo et al., 1999).

Scientific Research Applications

Molecular Structure and Bonding Interactions

In a study of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, Garden et al. (2004) found that the molecules are linked into sheets by a combination of hydrogen bonds and iodo-nitro interactions, further linked by aromatic pi-pi stacking interactions, highlighting the compound's role in forming complex molecular structures (Garden et al., 2004).

Chemical Reactions and Synthesis

Ángeles et al. (2001) demonstrated the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia, yielding isomeric dihydropyridines, revealing the compound's utility in chemical synthesis (Ángeles et al., 2001).

Chemotherapeutic Effects

Dürckheimer et al. (1980) found that 2-nitrobenzaldehydes show pronounced coccidiostatic and malaricidal effects against drug-resistant malaria parasites, indicating potential chemotherapeutic applications (Dürckheimer et al., 1980).

Synthesis Improvement

Wen-jing (2009) modified the synthesis process for 3-hydroxy-5-nitrobenzaldehyde, optimizing the ratios and reducing the amount of oxime, thereby enhancing efficiency and yield (Wen-jing, 2009).

Spectroscopic and Structural Analysis

Nataraj et al. (2011) conducted a combined experimental and theoretical study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, analyzing its molecular structure and vibrational spectra, highlighting its importance in spectroscopic research (Nataraj et al., 2011).

Photophysical Applications

Galbavy et al. (2010) identified 2-nitrobenzaldehyde as a convenient and robust actinometer, important for understanding the photochemical properties in solution and water ice (Galbavy et al., 2010).

Catalysis

Wynberg and Smaardijk (1984) found that o-Nitrobenzaldehyde reacts with dialkylphosphonates, catalyzed by cinchona alkaloids, to produce α-hydroxy phosphate esters, illustrating its catalytic applications (Wynberg & Smaardijk, 1984).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMUGEILMHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059154
Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxy-5-nitrobenzaldehyde

CAS RN

97-51-8
Record name 5-Nitrosalicylaldehyde
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Record name 2-Hydroxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name 5-NITROSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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